molecular formula C13H18ClN3O B15115038 N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115038
M. Wt: 267.75 g/mol
InChI Key: MXIPUDRJAPJYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based amine hydrochloride salt characterized by a substituted pyrazole ring (2,4-dimethyl groups) and a 4-methoxyphenylmethyl substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical research.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-4-6-12(17-3)7-5-11;/h4-8,14H,9H2,1-3H3;1H

InChI Key

MXIPUDRJAPJYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2,4-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction. The product is then isolated and purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS No. Reference
Target Compound Pyrazole 2,4-Dimethyl, 4-methoxyphenylmethyl ~265.8 (estimated) Not provided -
N-[(1-Ethylpyrazol-4-yl)methyl] Analog Pyrazole 2,4-Dimethyl, ethylpyrazole ~238.7 (estimated) Not provided
Venlaflaxine Impurity F (EP) Ethylamine Cyclohexenyl, 4-methoxyphenyl 309.9 93413-79-7
[(2,4-Dimethylphenyl)methyl]amine HCl Benzene 2,4-Dimethylphenyl 185.7 EN300-30274
Table 2: Functional Group Impact
Compound Key Functional Groups Potential Biological Role
Target Compound Pyrazole, methoxy, methylamine Kinase inhibition, antimicrobial
LMM5 () Oxadiazole, sulfamoyl Antifungal
Pexidartinib () Trifluoromethyl, pyrrolopyridine CSF1R inhibition (TGCT therapy)

Research Findings and Implications

  • Antifungal Activity : Compounds like LMM5 () demonstrate that methoxyphenylmethyl groups paired with heterocycles (e.g., oxadiazole) enhance antifungal efficacy, suggesting the target compound could be optimized similarly by introducing sulfonamide or halogen groups .
  • Metabolic Stability : The diethylamine group in ’s pyrrolidine derivative highlights the role of alkylation in reducing first-pass metabolism, a strategy applicable to the target compound’s dimethylamine group .
  • Impurity Profiles : Venlaflaxine impurities () underscore the importance of controlling stereochemistry (e.g., cyclohexenyl vs. cyclohexyl) to avoid unintended pharmacological effects, a consideration for synthesizing the target compound’s chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.